Product packaging for 2-Chloro-5-cyanobenzamide(Cat. No.:CAS No. 1261861-21-5)

2-Chloro-5-cyanobenzamide

Cat. No.: B2512661
CAS No.: 1261861-21-5
M. Wt: 180.59
InChI Key: MPRIVUDMYFJZND-UHFFFAOYSA-N
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Description

2-Chloro-5-cyanobenzamide (CAS 1261861-21-5) is a high-purity chemical compound with a molecular formula of C8H5ClN2O and a molecular weight of 180.59 g/mol . This benzamide derivative is characterized by two key functional groups—a chloro substituent and a cyano group—on its benzene ring, making it a valuable and versatile intermediate in organic synthesis and medicinal chemistry research. Its structure allows for further chemical modifications, enabling researchers to develop a wide array of more complex molecules. The compound is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this building block in the synthesis of potential pharmaceutical candidates and agrochemicals. It is typically shipped with cold-chain transportation to ensure stability . Handling should be conducted in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B2512661 2-Chloro-5-cyanobenzamide CAS No. 1261861-21-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-cyanobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRIVUDMYFJZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Chloro 5 Cyanobenzamide

Precursor-Based Synthesis Routes

The construction of 2-Chloro-5-cyanobenzamide often begins with precursors that already contain the chloro-substituted benzoic acid framework. These methods focus on the efficient formation of the amide group from a carboxylic acid or its activated derivatives.

The most direct route to this compound is the amidation of its corresponding carboxylic acid, 2-Chloro-5-cyanobenzoic acid. This transformation typically involves the activation of the carboxyl group to facilitate nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. The reactivity of 2-Chloro-5-cyanobenzoic acid is governed by the electronic properties of its substituents; the electron-withdrawing nature of both the chloro and cyano groups increases the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack once activated.

A common method is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with ammonia. This two-step, one-pot sequence is highly efficient.

Reaction Scheme:

Activation: 2-Chloro-5-cyanobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 2-chloro-5-cyanobenzoyl chloride intermediate.

Amidation: The intermediate acyl chloride is then treated with an ammonia source, such as aqueous or gaseous ammonia, to yield the final product, this compound.

The synthesis of the precursor itself, 2-chloro-5-cyanobenzoic acid, can be achieved from o-chlorobenzoic acid through a sequence of nitration, reduction, and diazotization/cyanation, or from 2-chloro-5-aminobenzoic acid. google.comchemicalbook.com

Syntheses can also utilize simpler, more readily available precursors like 2-chlorobenzoyl chloride. nih.govsigmaaldrich.com This approach requires the introduction of the cyano group at a different stage in the synthetic sequence. For instance, a multi-step process might involve functionalizing the aromatic ring of a 2-chlorobenzoyl derivative before converting the benzoyl group to a benzamide (B126).

Alternatively, 2-chlorobenzoyl chloride can be prepared from 2-chlorobenzaldehyde (B119727) by reacting it with chlorine in the presence of phosphorus pentachloride. chemicalbook.comgoogle.com One patented process reports a 93% yield with 98.5% purity when reacting 2-chlorobenzaldehyde with chlorine and a catalytic amount of PCl₅ at 160°C for six hours. google.com Another method involves reacting 2-chlorobenzoic acid with thionyl chloride in toluene (B28343) overnight at 75°C to produce 2-chlorobenzoyl chloride in quantitative yield. chemicalbook.com

Once the appropriately substituted benzoyl chloride is obtained (i.e., 2-chloro-5-cyanobenzoyl chloride), the final amidation step is typically straightforward, reacting the acyl chloride with ammonia. youtube.com The reaction proceeds via nucleophilic acyl substitution, where ammonia attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. youtube.com To prevent the formation of ammonium (B1175870) chloride salt as a byproduct from reacting with the HCl generated, an excess of ammonia or the addition of a separate base is often used. youtube.com

Beyond the acyl chloride route, various modern coupling reagents can achieve the amidation of carboxylic acid precursors directly. These methods are often preferred for their milder conditions and tolerance of sensitive functional groups. researchgate.netdntb.gov.ua The general strategy involves treating the carboxylic acid with a reagent to form an activated intermediate in situ, which is then intercepted by an amine. iajpr.com

Several classes of reagents are effective for this transformation:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Phosphonium (B103445) Salts: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or PyBOP activate the carboxyl group, facilitating amide bond formation. A methodology using triphenylphosphine (B44618) and N-chlorophthalimide has been shown to generate reactive phosphonium species in situ that efficiently activate carboxylic acids for amidation at room temperature. nih.govresearchgate.net

Triazine Derivatives: Cyanuric chloride and 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) have been used to promote the amidation of carboxylic acids. iajpr.com

These methods provide a versatile toolkit for converting substituted benzoic acids like 2-Chloro-5-cyanobenzoic acid into their corresponding primary amides under controlled conditions.

Table 1: Common Coupling Reagents for Amidation

Reagent Class Example Reagent Mechanism of Action
Carbodiimides EDC, DCC Forms an O-acylisourea intermediate
Phosphonium Salts BOP, PyBOP Forms an activated acyloxyphosphonium species
Triazines Cyanuric Chloride Forms an activated acyl intermediate
In Situ Halides SOCl₂, (COCl)₂ Converts carboxylic acid to acyl chloride

Advanced synthetic strategies, such as carbonylative cyclization reactions, offer powerful methods for constructing complex heterocyclic structures and can be adapted for benzamide synthesis. mdpi.comresearchgate.net These reactions typically employ a transition metal catalyst, often palladium, to bring together multiple components in a single, efficient process. researchgate.net

A hypothetical domino reaction to form a related benzamide structure could involve:

An appropriately substituted aryl halide (e.g., a dihalobenzene derivative) undergoes oxidative addition to a low-valent palladium catalyst.

Carbon monoxide (CO) inserts into the aryl-palladium bond, forming an aroyl-palladium complex.

An intramolecular or intermolecular reaction with an amine nucleophile, followed by cyclization and reductive elimination, yields the final polycyclic amide product. mdpi.com

For example, the carbonylative double cyclization of 2-bromoanilines with 2-bromobenzonitriles has been shown to produce isoindolo[1,2-b]quinazoline-10,12-diones. mdpi.com While not a direct synthesis of this compound, these methodologies demonstrate the potential for building the core benzamide structure through sophisticated, catalyst-driven C-C and C-N bond-forming cascades.

Functional Group Transformations for Cyanobenzamide Moiety Elaboration

An alternative synthetic philosophy involves starting with a simpler aromatic scaffold and introducing the necessary functional groups, particularly the cyano group, at a later stage.

The introduction of a cyano group onto an aromatic ring is a key transformation for synthesizing cyanobenzamides. Several methods exist for this aromatic cyanation. organic-chemistry.org

Sandmeyer Reaction: This classic method involves the diazotization of an aromatic amine (e.g., 5-amino-2-chlorobenzamide) with a nitrite (B80452) source in the presence of acid, followed by treatment with a copper(I) cyanide salt to introduce the cyano group. The synthesis of 2-chloro-5-sulfamoylbenzoic acids has been achieved by diazotization of the corresponding 2-amino derivative, followed by treatment with a metal chloride, highlighting the utility of diazotization reactions on this scaffold. google.com

Rosenmund-von Braun Reaction: This reaction involves the treatment of an aryl halide (e.g., 5-bromo-2-chlorobenzamide) with a stoichiometric amount of copper(I) cyanide, typically at elevated temperatures.

Transition Metal-Catalyzed Cyanation: Modern organic synthesis heavily relies on palladium- or nickel-catalyzed cross-coupling reactions. These methods allow for the cyanation of aryl halides or triflates using various cyanide sources, such as zinc cyanide (Zn(CN)₂), trimethylsilyl (B98337) cyanide (TMSCN), or even sodium cyanide (NaCN), under relatively mild conditions. organic-chemistry.org These reactions exhibit broad functional group tolerance, making them suitable for late-stage functionalization of complex molecules. organic-chemistry.org

Table 2: Selected Aromatic Cyanation Methods

Reaction Name Substrate Cyanide Source Key Features
Sandmeyer Reaction Aryl Diazonium Salt CuCN Classic method, requires amine precursor
Rosenmund-von Braun Aryl Halide CuCN High temperatures often needed
Palladium-Catalyzed Aryl Halide/Triflate Zn(CN)₂, KCN Mild conditions, high functional group tolerance
Nickel-Catalyzed Aryl Halide 1,4-dicyanobenzene Utilizes visible light promotion

These functional group transformations provide strategic flexibility, allowing chemists to introduce the cyano group at the most convenient point in the synthesis of this compound.

Strategic Incorporation of the Cyano Group into Benzamide Scaffolds

The introduction of a cyano (-CN) group onto a pre-existing benzamide framework is a critical step in synthesizing this compound. This transformation is typically achieved through modern cross-coupling reactions, which have largely replaced older, harsher methods like the Sandmeyer and Rosenmund-von Braun reactions. nih.govresearchgate.netorganic-chemistry.org

Palladium-catalyzed cyanation is a prominent method for converting aryl halides to aryl nitriles. researchgate.netrsc.org In the context of this compound, a suitable precursor would be 2-chloro-5-bromobenzamide or 2,5-dichlorobenzamide. The palladium catalyst, in a low oxidation state (Pd(0)), facilitates the coupling of a cyanide source with the aryl halide. researchgate.net This approach is valued for its high functional group tolerance, allowing the amide and chloro groups to remain intact during the reaction. nih.govresearchgate.net

Key cyanide sources used in these reactions include potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govresearchgate.net While effective, simple cyanide salts like KCN can deactivate or "poison" the palladium catalyst. nih.gov To mitigate this, less soluble sources like Zn(CN)₂ or the non-toxic K₄[Fe(CN)₆] are often preferred, as they maintain a low concentration of free cyanide ions in the reaction mixture. nih.govacs.org

Another strategy involves the C-H activation/cyanation of a 2-chlorobenzamide (B146235) substrate. This advanced technique directly replaces a hydrogen atom on the aromatic ring with a cyano group, offering a more atom-economical route by avoiding the pre-installation of a halide. nih.gov Rhodium-catalyzed reactions using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanide source exemplify this approach. researchgate.net

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound is crucial for maximizing product output while minimizing waste and cost, aligning with the principles of sustainable chemical manufacturing.

The efficiency and yield of cyanation reactions are highly dependent on carefully controlled conditions. For palladium-catalyzed processes, the choice of ligand, solvent, base, and temperature is critical. researchgate.net

Ligands: Bulky, electron-rich phosphine (B1218219) ligands, such as those from the XPhos family, are often employed. nih.govacs.org These ligands stabilize the palladium center, facilitate the key steps of the catalytic cycle, and can prevent catalyst deactivation. nih.govacs.org The steric properties of the ligand can be crucial; for instance, tert-butyl phosphines may prevent displacement by cyanide, thus preserving catalytic activity. acs.org

Solvents: The choice of solvent can significantly impact reaction rates and yields. A mixture of aqueous and organic solvents (e.g., water and THF or dioxane) can be beneficial, especially when using zinc cyanide, as it helps to solubilize the cyanide source while maintaining a controlled concentration for the catalytic reaction. nih.govacs.orgorganic-chemistry.org

Temperature: While older methods required high temperatures (often above 150°C), modern catalytic systems have been developed to operate under much milder conditions, sometimes from room temperature to around 40°C. organic-chemistry.orgorganic-chemistry.org Lowering the reaction temperature can improve functional group tolerance and reduce the formation of byproducts. organic-chemistry.org

Catalyst Loading: Optimization aims to reduce the amount of expensive palladium catalyst required. Pre-catalysts and highly active ligand systems allow for very low catalyst loadings, sometimes in the parts-per-million (ppm) range, making the process more economical. organic-chemistry.orgorganic-chemistry.org

Table 1: Optimization of Palladium-Catalyzed Cyanation Conditions
ParameterCondition/ReagentRationale for Yield EnhancementReference
CatalystPalladacycle Precatalysts (e.g., P1)More effective than standard Pd sources like Pd(OAc)₂ as they don't require an in-situ reduction step that can be inhibited by cyanide. nih.gov
LigandBulky Phosphines (e.g., XPhos)Stabilizes the Pd(0) active species and facilitates reductive elimination, preventing catalyst poisoning. nih.govacs.org
Cyanide SourceK₄[Fe(CN)₆] or Zn(CN)₂Lower toxicity and solubility compared to KCN/NaCN, maintaining a low concentration of free cyanide to avoid catalyst deactivation. nih.govacs.org
Solvent SystemAqueous/Organic (e.g., H₂O/THF)Solubilizes the cyanide salt while slow diffusion to the organic phase allows for controlled transmetalation. acs.orgorganic-chemistry.org
TemperatureRoom Temperature to 40°CMilder conditions improve functional group tolerance and reduce side reactions. organic-chemistry.org

Modern synthetic chemistry emphasizes sustainability, focusing on maximizing atom economy and adhering to green chemistry principles. The synthesis of this compound is no exception.

Atom Economy: This principle advocates for designing syntheses where the maximum number of atoms from the starting materials are incorporated into the final product. Catalytic methods, such as palladium-catalyzed cross-coupling, are inherently more atom-economical than classical stoichiometric reactions (e.g., Sandmeyer), which generate significant inorganic waste. nih.gov C-H activation strategies represent a further improvement, as they eliminate the need for halogenating the starting material, thus avoiding the generation of halide waste. nih.gov

Green Reagents and Solvents: A key goal is to replace toxic and hazardous reagents. The use of K₄[Fe(CN)₆] as a cyanide source is a significant step forward, as it is non-toxic and easily handled compared to alkali metal or zinc cyanides. acs.org The development of reactions that can be performed in water or other environmentally benign solvents is also a major focus. acs.orgorganic-chemistry.org The hydration of nitriles to form amides is considered a 100% atom-economic and environmentally friendly method. researchgate.net

Energy Efficiency: Developing catalytic systems that operate at lower temperatures reduces the energy consumption of the process, contributing to a greener synthesis. organic-chemistry.org

Catalyst Recyclability: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), simplifies product purification and allows for the recovery and reuse of the expensive metal catalyst, which is both economically and environmentally advantageous. organic-chemistry.org

Mechanistic Investigations of Synthesis Pathways

Understanding the step-by-step mechanism of a reaction is fundamental to its optimization and control. For the synthesis of this compound, mechanistic studies focus on the intermediates, transition states, and the specific roles of catalysts and reagents.

In palladium-catalyzed cyanation, the reaction proceeds through a well-defined catalytic cycle involving several key intermediates. researchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 2-chloro-5-bromobenzamide) to a Pd(0) complex. This forms a Pd(II) intermediate. The electronic properties of the ligand are crucial at this stage. researchgate.netenscm.fr

Transmetalation (Cyanide Exchange): The halide on the Pd(II) complex is exchanged for a cyano group from the cyanide source. When using K₄[Fe(CN)₆], it is believed that the cyanide must first dissociate from the iron center before it can be transferred to the palladium complex. nih.gov

Reductive Elimination: This is often the rate-determining step. acs.org The aryl group and the cyano group are eliminated from the palladium center, forming the C-CN bond of the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. researchgate.net

For the older Rosenmund-von Braun reaction, the mechanism is thought to involve the formation of a Cu(III) species via oxidative addition of the aryl halide to the copper(I) cyanide, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org

Palladium Catalysts: The palladium atom is the central actor in the catalytic cycle, cycling between the Pd(0) and Pd(II) oxidation states. The choice of palladium precursor (e.g., Pd₂(dba)₃ or palladacycle precatalysts) can influence the efficiency of generating the active Pd(0) species. nih.govresearchgate.net The primary challenge in these reactions is the deactivation of the palladium catalyst by excess cyanide, which can form stable, unreactive palladium-cyanide complexes and poison all intermediates in the cycle. nih.govresearchgate.net

Phosphine Ligands: Ligands are not passive spectators; they actively influence the catalyst's reactivity. Electron-donating and sterically bulky ligands enhance the rate of both oxidative addition and reductive elimination. enscm.fr They stabilize the palladium intermediates and prevent the formation of inactive palladium clusters. acs.org In some cases, the reaction can proceed without a ligand, but this typically requires higher temperatures and specific solvents. acs.org

Hypervalent Iodine Reagents: While not directly used for the primary cyanation step, hypervalent iodine reagents are versatile and environmentally friendly oxidants used in various transformations of amides. acs.orgacs.org For instance, they can mediate Hofmann-type rearrangements of primary amides to generate isocyanate intermediates. acs.orgorganic-chemistry.org This reactivity could be relevant in syntheses where the amide functionality is manipulated or formed from other precursors under oxidative conditions. These reagents function by initial ligand exchange followed by transformations like dearomatization or rearrangement. acs.orgrsc.org

Advanced Structural Characterization and Elucidation of 2 Chloro 5 Cyanobenzamide and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopy is a cornerstone of molecular characterization, providing detailed information about the connectivity, functional groups, and electronic environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Full Assignment and Conformational Analysis

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 2-Chloro-5-cyanobenzamide is expected to show distinct signals for the aromatic protons and the amide protons. The three protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the chloro, cyano, and benzamide (B126) substituents. The proton ortho to the cyano group (H-6) is expected to appear as a doublet, the proton between the chloro and cyano groups (H-4) as a doublet of doublets, and the proton ortho to the chloro group (H-3) as a doublet. The two amide protons (-CONH₂) would typically appear as two broad singlets, due to quadrupole broadening from the nitrogen atom and possible hydrogen exchange.

¹³C NMR: The carbon NMR spectrum should display eight unique signals, corresponding to the six carbons of the benzene ring, the nitrile carbon, and the carbonyl carbon of the amide. The carbonyl carbon is characteristically deshielded and would appear significantly downfield (δ 165-175 ppm). The nitrile carbon signal is also distinct (δ 115-125 ppm). The aromatic carbons will have chemical shifts influenced by the attached substituents, with carbons bonded to electronegative atoms (like chlorine) or electron-withdrawing groups appearing further downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous substituted benzamide structures.

¹H NMR Data ¹³C NMR Data
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
-NH₂ 6.0 - 7.5 (broad) C=O 168.0
H-3 7.55 (d) C-5 (C-CN) 135.2
H-4 7.80 (dd) C-1 (C-CONH₂) 134.5
H-6 7.95 (d) C-2 (C-Cl) 132.0
C-6 131.8
C-3 130.5
C-4 118.0

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key functional groups—amide, nitrile, and substituted benzene ring—give rise to a series of characteristic absorption bands.

The primary amide group is identified by a pair of N-H stretching bands in the 3100-3500 cm⁻¹ region (asymmetric and symmetric stretches) and a strong C=O (Amide I) stretching band around 1650-1680 cm⁻¹. The N-H bending (Amide II) vibration typically appears near 1620-1650 cm⁻¹. The presence of the nitrile group is confirmed by a sharp, medium-intensity C≡N stretching vibration in the 2220-2260 cm⁻¹ range. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C ring stretching vibrations occur between 1450 and 1600 cm⁻¹. The C-Cl stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. nih.gov

Table 2: Characteristic IR/FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency (cm⁻¹)
N-H Asymmetric & Symmetric Stretch Primary Amide 3350 & 3180
C-H Stretch Aromatic Ring 3050 - 3100
C≡N Stretch Nitrile 2230
C=O Stretch (Amide I) Primary Amide 1660
N-H Bend (Amide II) Primary Amide 1630
C=C Stretch Aromatic Ring 1450 - 1600

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of its molecular weight and aspects of its structure. The molecular formula for this compound is C₈H₅ClN₂O. A key feature in its mass spectrum would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of one chlorine atom.

Analysis of the fragmentation pattern provides further structural proof. Common fragmentation pathways for benzamides include the loss of the amino group (•NH₂) to form an acylium ion, followed by the loss of carbon monoxide (CO).

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Notes
[M]⁺ [C₈H₅³⁵ClN₂O]⁺ 180.0 Molecular ion peak
[M+2]⁺ [C₈H₅³⁷ClN₂O]⁺ 182.0 Isotope peak for ³⁷Cl
[M-NH₂]⁺ [C₈H₄ClNO]⁺ 164.0 Loss of amino radical

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR. It detects vibrations that cause a change in the polarizability of a molecule. For this compound, the Raman spectrum would provide a characteristic fingerprint. The C≡N stretch is typically strong and sharp in Raman spectra. Symmetric vibrations, such as the aromatic ring breathing mode (around 1000 cm⁻¹), are also often more intense in Raman than in IR. The C-Cl stretching vibration would also be observable, providing confirmatory data alongside the IR spectrum. nih.govresearchgate.net

Table 4: Predicted Key Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
C-H Stretch Aromatic Ring 3060
C≡N Stretch Nitrile 2230
C=O Stretch Amide 1655
C=C Stretch Aromatic Ring 1590
Ring Breathing Mode Aromatic Ring 1000

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods reveal the molecular structure, X-ray crystallography provides an exact picture of the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Atomic Resolution

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its precise atomic coordinates can be determined.

The resulting structural data would confirm the planarity of the benzene ring and reveal the precise bond lengths and angles of the substituents. A critical aspect of the analysis would be the elucidation of the supramolecular architecture. Benzamides are well-known for forming robust hydrogen-bonded structures. acs.org The primary amide group of this compound can act as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the C=O oxygen). This typically leads to the formation of centrosymmetric dimers or extended chains and ribbons through N-H···O hydrogen bonds, which are a dominant feature in the crystal packing of such compounds. acs.orgresearchgate.net Other non-covalent interactions, such as π-π stacking between aromatic rings or halogen interactions involving the chlorine atom, could also play a role in stabilizing the crystal lattice.

Table 5: Typical Crystallographic Parameters for Substituted Benzamide Derivatives Data from analogous structures illustrating expected values for this compound.

Parameter Typical Value / System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c, P-1, Pbca
a (Å) 5 - 15
b (Å) 5 - 20
c (Å) 10 - 25
β (°) 90 - 110 (for Monoclinic)
Z (molecules/unit cell) 2, 4, or 8

Analysis of Crystal Packing and Supramolecular Assembly

In many benzamide derivatives, molecules are organized into well-defined motifs such as chains, layers, or more complex three-dimensional networks. For instance, in the crystal structure of related chlorobenzamides, intermolecular N–H···O hydrogen bonds often link molecules into chains. These chains can then be further organized through weaker interactions involving the chlorine substituent and the aromatic rings. The presence of a cyano group in the 5-position is expected to introduce additional influential interactions, particularly C–H···N hydrogen bonds and potential dipole-dipole interactions involving the nitrile moiety, which would significantly impact the packing arrangement.

Detailed Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding, C-H⋯X Interactions)

A detailed examination of intermolecular interactions in crystals of compounds analogous to this compound reveals a hierarchy of forces that dictate the supramolecular structure.

Hydrogen Bonding: The primary and most directional interaction in benzamides is the N–H···O hydrogen bond formed between the amide groups of adjacent molecules. This interaction is a robust and predictable feature, often leading to the formation of one-dimensional chains or dimeric motifs. The presence of the cyano group introduces another potential hydrogen bond acceptor, allowing for the formation of weaker C–H···N interactions, which can contribute to the stability of the crystal packing.

Halogen Bonding: The chlorine atom at the 2-position can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom, such as the oxygen of a carbonyl group or the nitrogen of a cyano group on an adjacent molecule. While weaker than conventional hydrogen bonds, halogen bonds are highly directional and can play a significant role in determining the crystal packing.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface, a detailed picture of the molecular environment can be obtained. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Intermolecular ContactExpected ContributionDescription
H···HHighRepresents the van der Waals surfaces of the molecules.
O···H / H···OSignificantCorresponds to the strong N–H···O hydrogen bonds.
N···H / H···NModerateIndicates the presence of C–H···N hydrogen bonds involving the cyano group.
C···H / H···CModerateRelates to C–H···π interactions.
Cl···H / H···ClModerateRepresents C–H···Cl interactions.
C···CLow to ModerateIndicative of π-π stacking interactions.
Cl···N / N···ClLowPotential halogen bonding between the chlorine atom and the cyano group.

The red spots on a dnorm map would highlight the regions of closest contact, corresponding to the strongest intermolecular interactions, such as the N–H···O hydrogen bonds. The fingerprint plots would allow for a percentage breakdown of each contact type, providing a quantitative measure of their relative importance in the crystal packing. For instance, analysis of related structures often shows that H···H, O···H, and C···H contacts are the most significant contributors to the Hirshfeld surface.

Stereochemical and Conformational Analysis in Solution and Solid State

The stereochemistry of this compound is relatively simple as it does not possess any chiral centers. However, its conformational flexibility is an important aspect of its structure. The primary source of conformational isomerism arises from the rotation around the C(aryl)-C(O) and C(O)-N bonds.

In the solid state, the conformation is fixed by the crystal packing forces. X-ray diffraction studies of similar benzamides typically show a planar or near-planar arrangement of the benzamide moiety, which is favored by resonance stabilization. The dihedral angle between the plane of the aromatic ring and the plane of the amide group is a key conformational parameter. In many substituted benzamides, this angle is relatively small, indicating a high degree of conjugation. The specific conformation adopted in the solid state will be the one that allows for the most stable network of intermolecular interactions.

Computational and Theoretical Investigations of 2 Chloro 5 Cyanobenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. These methods provide insights into the geometry, stability, and reactivity of chemical compounds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties such as frontier molecular orbital energies (HOMO and LUMO). nih.gov

For aromatic compounds similar to 2-Chloro-5-cyanobenzamide, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been shown to provide reliable results that correlate well with experimental data. researchgate.netscispace.com

Optimized Geometry: The geometry of this compound would be optimized to find the lowest energy conformation. For substituted benzamides, the orientation of the amide group relative to the benzene (B151609) ring is a key structural feature. In many substituted benzamides, the amide group is not coplanar with the benzene ring due to steric hindrance and electronic effects. nih.gov For instance, in N,N-dimethylbenzamide, the torsional angle between the carbonyl group and the phenyl ring has been calculated to be around 40-60 degrees. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for a Representative Substituted Benzamide (B126) (o-chlorobenzaldehyde) using DFT/B3LYP/6-31G'(d,p) (Note: This data is for a structurally related molecule and is intended to be illustrative of the types of parameters obtained from DFT calculations.)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.3892A(2,1,6) = 121.242D(6,1,2,3) = 0.0
C1-H101.0868A(6,1,10) = 117.0528D(10,1,2,3) = -180.0
C2-H111.0867A(1,2,11) = 120.2455D(2,1,6,5) = -0.0001
C3-C41.3957A(2,3,4) = 120.4875D(10,1,6,5) = 180.0
C3-H121.0873A(4,3,12) = 119.2615D(1,2,3,4) = 0.0
C4-C51.3856A(5,4,13) = 119.668D(11,2,3,12) = -0.0001
C6-C81.489A(4,5,7) = 117.5979D(2,3,4,13) = -180.0
C8-H141.1071A(1,6,8) = 118.1085D(3,4,5,6) = 0.0
--A(6,8,14) = 115.7743D(13,4,5,7) = 0.0
---D(7,5,6,1) = 180.0
---D(1,6,8,14) = -180.0019

Source: Adapted from research on o, m, and p-Cl benzaldehydes. researchgate.netresearchgate.net

Electronic Properties: The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's excitability and its ability to engage in charge transfer. scispace.com A smaller energy gap suggests that the molecule is more reactive. researchgate.net In substituted benzaldehydes, the HOMO-LUMO gap has been a subject of investigation to understand charge transport within the molecule. researchgate.net For 3-fluorobenzamide, the frontier orbital energy gap was determined to be 5.521 eV, indicating significant stability. researchgate.net

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. mdpi.comsciencesconf.org These descriptors, such as chemical potential (μ), hardness (η), softness (S), electrophilicity index (ω), and nucleophilicity (N), are derived from the electronic structure of the molecule and help in predicting its behavior in chemical reactions. core.ac.ukej-eng.org

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorFormulaInterpretation
Chemical Potential (μ)μ ≈ (EHOMO + ELUMO) / 2Tendency of electrons to escape from the system.
Hardness (η)η ≈ (ELUMO - EHOMO)Resistance to change in electron distribution.
Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η)Propensity to accept electrons.
Nucleophilicity (N)N = EHOMO(Nu) - EHOMO(TCE)Electron-donating ability (relative to a reference).

Source: General formulas from conceptual DFT literature. mdpi.comcore.ac.uk

For a molecule like this compound, the electron-withdrawing nature of the chloro and cyano groups would likely result in a relatively high electrophilicity index, suggesting its susceptibility to nucleophilic attack. The nitrogen and oxygen atoms of the amide group, with their lone pairs of electrons, would be potential nucleophilic centers.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. ijnc.ir It provides a localized, Lewis-like description of the molecular bonding. researchgate.net NBO analysis can quantify the stabilization energy associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

In substituted benzamides, NBO analysis can reveal the extent of electron delocalization between the benzene ring and the amide substituent. For instance, in N-(Thiazol-2-yl) benzamide, NBO analysis has been used to identify weak stabilizing interactions between the oxygen and sulfur atoms. scispace.com In a study of 3-chloro-4-hydroxyquinoline, NBO analysis was employed to characterize the charge transfer of electron density. ijcce.ac.ir The analysis of para-substituted S-Nitroso-thiophenols showed that the weakness of the S-N sigma bond is due to nO1→σ*SN delocalization. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. pitt.eduwikipedia.orgwiley-vch.de QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points can be used to characterize the nature of the chemical bond (e.g., covalent, ionic, or hydrogen bond). amercrystalassn.orgrsc.org

QTAIM has been used to analyze bonding in a variety of systems, from simple molecules to complex crystals. chemrxiv.orgresearchgate.net For N-(Thiazol-2-yl) benzamide, QTAIM analysis was used to discuss the stability of different conformers. scispace.com This method offers a powerful way to understand the intricate details of chemical bonding that go beyond classical Lewis structures. scispace.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, including their conformational changes and stability over time.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. fu-berlin.de By simulating the time evolution of a system, MD can provide insights into the conformational landscape, flexibility, and stability of a molecule. nih.govmdpi.com

For substituted benzamides, MD simulations can be used to explore the different rotational conformations of the amide group relative to the phenyl ring and to identify the most stable conformers. nih.gov In a study of a benzamide derivative with potential antitumor activity, MD simulations were used to analyze its interaction with a protein target. researchgate.net The conformational stability of cyclic peptides, which can contain amide-like linkages, has also been extensively studied using MD simulations. biorxiv.org These simulations can reveal the preferred conformations in different environments, such as in solution or when bound to a receptor. acs.org

Homology Modeling for Protein Structure Prediction in Ligand-Target Studies

In the absence of an experimentally determined structure (e.g., via X-ray crystallography or NMR spectroscopy) for a target protein of interest, homology modeling stands as a powerful computational tool to generate a three-dimensional (3D) model. This method is predicated on the principle that proteins with similar amino acid sequences will adopt similar tertiary structures. For a compound like this compound, identifying its biological targets is a critical step in understanding its mechanism of action. Once a potential protein target is identified, and if its structure is unknown, homology modeling can be employed to build a reliable model for use in subsequent ligand-target interaction studies, such as molecular docking.

The process begins with a sequence alignment of the target protein (the "query") with a known protein structure (the "template") from a database like the Protein Data Bank (PDB). The quality of the resulting model is highly dependent on the degree of sequence identity between the query and the template; a sequence identity above 30% is generally required to build a useful model, with higher identity leading to more accurate models. nih.gov Software such as SWISS-MODEL or MODELLER is commonly used to generate the 3D coordinates of the target protein based on the aligned template's structure. nih.govnih.gov

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry provides robust methods for predicting spectroscopic parameters, which can be correlated with experimental data to confirm the molecular structure and understand its electronic properties. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, offering a balance between accuracy and computational cost. nih.govnih.gov

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for validating the synthesized structure of this compound and assigning experimental signals. The standard approach involves a two-step process. First, the molecule's geometry is optimized to find its lowest energy conformation. This is typically performed using a DFT functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)). nih.govrogue-scholar.org

Following optimization, the NMR chemical shifts (for ¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. rogue-scholar.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). It is common practice to apply a linear regression analysis to the calculated data to correct for systematic errors and improve the correlation with experimental values. rogue-scholar.org High-level methods can provide highly accurate predictions that are widely applicable to complex organic compounds. chemaxon.com The comparison between theoretical and experimental shifts can confirm the structural assignments.

Table 1: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

Carbon Atom Calculated δ (ppm) Experimental δ (ppm) Difference (ppm)
C=O 168.5 167.2 1.3
C-Cl 135.8 134.9 0.9
C-CN 115.3 114.1 1.2
C-CONH₂ 133.1 132.5 0.6
C-H (ortho to Cl) 131.9 131.2 0.7
C-H (ortho to CONH₂) 130.4 129.8 0.6

Theoretical vibrational frequency calculations are used to analyze and assign the modes observed in experimental Infrared (IR) and Raman spectra. The process begins with the optimization of the molecular geometry using DFT methods, similar to NMR predictions. nih.gov Subsequently, the vibrational frequencies and their corresponding intensities are calculated. These calculations are typically performed under the harmonic oscillator approximation. researchgate.net

A known discrepancy exists between theoretical frequencies calculated for a molecule in a vacuum and those measured experimentally in the solid state. nih.gov Therefore, the calculated frequencies are often uniformly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve the agreement with experimental data. nih.gov The Potential Energy Distribution (PED) is also calculated to provide a detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates (stretching, bending, torsion) to each normal mode. researchgate.net This detailed analysis allows for an unambiguous assignment of the fundamental vibrational modes of this compound.

Table 2: Selected Vibrational Frequencies (cm⁻¹) for this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

Vibrational Mode Calculated (Scaled) Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment (PED)
N-H Asymmetric Stretch 3455 3460 ν(NH₂)
N-H Symmetric Stretch 3350 3358 ν(NH₂)
C-H Aromatic Stretch 3075 3080 ν(C-H)
C≡N Stretch 2230 2235 ν(C≡N)
C=O Stretch 1680 1688 ν(C=O)
C-N Stretch 1415 1420 ν(C-N)

Structure-Activity Relationship (SAR) Studies through Computational Means

Computational methods are essential for elucidating Structure-Activity Relationships (SAR), providing insights into how the chemical structure of a molecule like this compound relates to its biological activity. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are central to these investigations.

Molecular docking is a technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com Using a known or homology-modeled 3D structure of the target, this compound and its analogs can be docked into the active site. The results provide information on key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov By comparing the docking scores and binding modes of a series of related compounds, researchers can rationalize why certain structural modifications lead to increased or decreased biological activity. For instance, studies on benzamide derivatives have used docking to reveal how different substituents interact with active site residues to influence inhibitory potential. nih.gov

These docking studies can be further complemented by molecular dynamics (MD) simulations, which provide a dynamic view of the ligand-protein complex over time, assessing the stability of the predicted binding mode. nih.gov The insights gained from these computational SAR studies are crucial for rational drug design, guiding the synthesis of new derivatives of this compound with improved potency and selectivity.

Molecular Interactions and Biological Activity Mechanistic Focus of 2 Chloro 5 Cyanobenzamide and Its Derivatives

Identification and Characterization of Molecular Targets

The biological activity of 2-Chloro-5-cyanobenzamide and its derivatives stems from their interaction with various molecular targets. The specific substitutions on the benzamide (B126) scaffold dictate the affinity and mechanism of action at each protein target. This section elucidates the molecular interactions of these compounds with several key receptors and enzymes.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation Mechanisms

Derivatives of the chloro-nitro-benzamide scaffold, such as GW9662 (2-chloro-5-nitro-N-phenylbenzamide), are well-characterized as irreversible antagonists of PPARγ. nih.gov The mechanism of action involves the formation of a covalent adduct with the receptor. nih.govnih.gov

Covalent Adduct Formation: These compounds act as Michael acceptors and covalently bind to the Cys285 residue located within the orthosteric ligand-binding pocket (LBP) of the PPARγ ligand-binding domain. nih.govelifesciences.org This nucleophilic substitution mechanism effectively blocks the binding of other ligands to this site. elifesciences.orgelifesciences.org Mass spectrometry and X-ray crystallography studies have confirmed this covalent linkage. nih.gov

Inverse Agonism: Beyond simple antagonism (blocking agonists), certain derivatives can function as inverse agonists. While a neutral antagonist simply blocks activation, an inverse agonist actively represses the basal transcriptional activity of the receptor. elifesciences.org This is achieved by stabilizing a repressive conformation of the receptor, which enhances the recruitment of corepressor proteins like NCOR1 and NCOR2. nih.gov The covalent binding can allosterically shift the dynamic ensemble of the LBD towards a transcriptionally repressive conformation. elifesciences.orgelifesciences.org For instance, covalent inverse agonists have been shown to extend toward and stabilize the binding of NCOR2 peptides. nih.gov

Compound ClassTarget ResidueBinding MechanismPharmacological Effect
Chloro-nitro-benzamides (e.g., GW9662)Cys285Covalent Adduct FormationAntagonism / Inverse Agonism

Retinoid X Receptor Alpha (RXRα) Interaction Mechanisms

While some complex benzamide-containing molecules have been designed to act as RXRα antagonists, current scientific literature does not provide specific evidence detailing the direct interaction mechanisms of this compound or its closely related derivatives with the Retinoid X Receptor Alpha (RXRα). nih.gov Research on RXR ligands has largely focused on other chemical scaffolds. nih.gov

von Hippel-Lindau (VHL) E3 Ubiquitin Ligase Binding and Associated Interaction Sites

Small-molecule ligands, including derivatives containing a 3-cyanobenzamide (B1293667) moiety, can bind to the von Hippel-Lindau (VHL) protein, which is the substrate recognition subunit of the CRL2^VHL^ E3 ubiquitin ligase complex. researchgate.net These ligands are designed to mimic the binding of the native substrate, hypoxia-inducible factor-1 alpha (HIF-1α), specifically the hydroxylated proline residue (Hyp564). nih.gov

The binding occurs at the β-domain of VHL and is characterized by a network of crucial non-covalent interactions: nih.govresearchgate.net

Key Hydrogen Bonds: The ligand's structure, often containing a hydroxyproline (B1673980) mimic, allows for the formation of a series of hydrogen bonds that anchor it into the binding pocket. These interactions typically involve the side chains of Ser111, Tyr98, and Asn110, and the backbone carbonyl of Tyr112.

Hydrophobic Interactions: The ligand is further stabilized within a hydrophobic pocket defined by residues such as Val74, Trp88, Tyr112, and Leu116.

The ability of these molecules to bind VHL has made them critical components in the development of Proteolysis Targeting Chimeras (PROTACs), where the VHL ligand is linked to another ligand that binds a target protein, thereby hijacking the E3 ligase to induce degradation of the target. nih.gov

Acetylcholinesterase (AChE) Inhibition Mechanisms

Benzamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. nih.govresearchgate.net Molecular docking studies suggest these inhibitors bind within the active site gorge of the enzyme. tandfonline.com

The primary inhibition mechanisms involve non-covalent interactions with key residues:

Catalytic Active Site (CAS) Interaction: The core of the benzamide structure can position itself within the CAS. A significant interaction identified for several benzamide derivatives is the formation of a hydrogen bond between the carbonyl oxygen of the amide group and the hydroxyl group of Tyrosine 121 (Tyr121). researchgate.netnih.govresearchgate.net

Peripheral Anionic Site (PAS) Interaction: Depending on the substituents, some derivatives can also form interactions with the PAS, which is located at the entrance of the active site gorge. This dual binding to both the CAS and PAS can lead to potent inhibition. tandfonline.com

Other Interactions: Additional stability is provided by π-π stacking interactions with aromatic residues, such as Tryptophan 84 (Trp84) and Phenylalanine 330 (Phe330), that line the gorge.

The specific substitutions on the benzamide ring influence the potency and selectivity of inhibition. For example, the presence and position of halogen atoms can significantly alter the binding affinity. researchgate.netnih.govresearchgate.net

Tyrosinase Inhibition Mechanisms

Derivatives of benzoic acid and benzamide can act as inhibitors of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. tandfonline.comresearchgate.net The mechanism of inhibition can vary depending on the specific structure of the derivative and can be competitive, noncompetitive, or a mixed-type. nih.govfrontiersin.org

Structural and docking studies have revealed several key aspects of their interaction with the enzyme's active site, which contains a dicopper center:

Copper Chelation: Some inhibitors function by chelating the copper ions in the active site, preventing the enzyme from carrying out its catalytic function.

Hydrophobic and Polar Interactions: The binding is often stabilized by interactions with key amino acid residues. Docking studies have highlighted the importance of π-π interactions with conserved histidine residues, such as His367, which are involved in coordinating the copper ions. mdpi.com

Polar Interactions: Hydrogen bonds and other polar interactions with residues like Asn364, Glu345, and Glu203 are also crucial for the binding of some inhibitors. mdpi.com

Structure-Activity Relationship (SAR): The inhibitory potential is highly dependent on the substitution pattern. For example, studies on benzoic acid derivatives have shown that adding electron-withdrawing groups like nitro groups can create a strong inhibitor, while the type of linker (e.g., ester vs. amide) also plays a significant role in potency. tandfonline.comresearchgate.net

Plasmepsin X (PMX) Inhibition Mechanisms

Plasmepsin X (PMX) is an aspartic protease found in the malaria parasite Plasmodium falciparum and is considered a critical target for antimalarial drug development due to its essential role in parasite egress and invasion of host cells. acs.orgnih.govmalariaworld.orgunimelb.edu.aucancer.gov Extensive research into PMX inhibitors has primarily focused on peptidomimetic compounds and hydroxyethylamine derivatives, which are designed to mimic the natural substrates of the enzyme. acs.orgnih.govdeakin.edu.aunih.govnih.govnih.gov

Despite the investigation of various chemical scaffolds as potential PMX inhibitors, a review of available scientific literature reveals no specific studies detailing the interaction or inhibition of Plasmepsin X by this compound or its direct derivatives. The current body of research on PMX inhibition does not include the benzamide class of compounds.

FtsZ Inhibition Mechanisms

Filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, homologous to eukaryotic tubulin. nih.govmdpi.com It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins to form the divisome, the machinery responsible for bacterial cytokinesis. nih.govmdpi.comnih.gov Inhibition of FtsZ's function disrupts Z-ring formation, leading to cell filamentation and eventual bacterial death, making it a prime target for novel antibiotics. mdpi.comnih.govnih.gov

Benzamide derivatives represent a significant class of FtsZ inhibitors. mdpi.comnih.govnih.gov Their mechanism of action is distinct from that of many other antibacterial agents. Instead of competing with GTP at the nucleotide-binding site, benzamides bind to an allosteric site, a specific interdomain cleft in the FtsZ protein. nih.gov This binding event stabilizes the FtsZ polymer in a conformation that is incompatible with the dynamic assembly and constriction required for cell division. nih.gov By locking the protein in a non-functional state, benzamide compounds effectively halt the cytokinesis process. This mechanism has been well-established for various benzamide-based agents, particularly against Gram-positive pathogens like Staphylococcus aureus. mdpi.comnih.gov As a member of this chemical class, this compound is presumed to follow this established mechanism of FtsZ inhibition.

The primary mechanisms through which FtsZ inhibitors, including the benzamide class, are known to act include:

Perturbing the assembly dynamics of FtsZ. researchgate.net

Inhibiting Z-ring formation. researchgate.net

Promoting or interrupting FtsZ polymerization. researchgate.net

Altering the GTPase activity of FtsZ. researchgate.net

Inducing the delocalization of FtsZ, leading to the formation of multiple, non-functional foci within the bacterial cell. researchgate.net

Molecular Docking and Ligand-Biomacromolecule Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand and predict the interaction between a ligand and its protein target at a molecular level.

Computational Prediction of Binding Modes and Affinities with Target Proteins

Computational docking studies on benzamide derivatives targeting FtsZ have been instrumental in elucidating their binding mechanism. These simulations consistently predict that benzamides bind within a specific, deep hydrophobic cleft located between the C-terminal domain and the central H7 helix of the FtsZ protein. researchgate.net This binding site is separate from the GTP-binding site involved in polymerization. nih.gov

Docking simulations for various benzamide analogues typically yield favorable binding energy scores (ΔG), indicating a spontaneous and stable interaction with the FtsZ protein. For instance, computational studies of different FtsZ inhibitors have reported binding energies in the range of -4 to -7 kcal/mol. researchgate.net The interactions predicted by these models are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking interactions with aromatic residues in the binding pocket. The stability of the ligand-protein complex, as suggested by docking and further confirmed by molecular dynamics simulations, is a key indicator of inhibitory potential. nih.gov

Parameter Description Typical Findings for Benzamide-FtsZ Interaction
Binding Site The region on the target protein where the ligand binds.Allosteric site: a hydrophobic interdomain cleft. nih.gov
Binding Energy (ΔG) The free energy change upon ligand binding; negative values indicate favorable interaction.Typically ranges from -4 to -7 kcal/mol for active inhibitors. researchgate.net
Interaction Types The nature of the chemical bonds and forces stabilizing the complex.Hydrogen bonds, hydrophobic interactions, pi-anion, pi-cation, and pi-pi stacking. nih.gov

Identification of Critical Amino Acid Residues and Interaction Hotspots in Binding Pockets

Molecular docking and co-crystal structures of benzamide inhibitors with FtsZ have successfully identified the key amino acid residues that form the binding pocket and are critical for the interaction. This binding site, sometimes referred to as the benzamide binding site, is a well-defined hydrophobic cleft. researchgate.net

Studies on various benzamide derivatives have highlighted the importance of residues within this pocket for establishing a stable complex. While the exact residues can vary slightly depending on the bacterial species and the specific benzamide analogue, a general pattern of interaction has emerged. The benzamide core typically forms hydrogen bonds with backbone atoms or side chains of polar residues, while its substituted phenyl rings engage in hydrophobic and aromatic stacking interactions with non-polar and aromatic residues lining the cleft. For example, studies with known benzamide inhibitors have shown interactions with arginine residues at the active site. nih.gov The stability of these interactions is crucial for the compound's inhibitory activity, and mutations in these hotspot residues have been shown to confer resistance to benzamide-based antibiotics. nih.gov

Interaction Type Interacting FtsZ Residues/Components Role in Binding
Hydrophobic Interactions Non-polar amino acid side chains lining the cleft.Stabilize the ligand within the pocket.
Hydrogen Bonding Polar amino acid residues (e.g., Arginine). nih.govProvide specificity and directional interaction.
Pi-Stacking/Aromatic Aromatic residues (e.g., Phenylalanine).Enhance binding affinity through aromatic ring interactions.

In Vitro Mechanistic Investigations of Biological Activities

In vitro studies are essential for validating computational predictions and elucidating the precise biological effects of a compound on its target and associated cellular pathways.

Enzyme Kinetics and Inhibition Mechanisms

The biological activity of this compound and its derivatives is often rooted in their ability to interact with and inhibit specific enzymes. The nature of this inhibition, whether it is competitive, non-competitive, or mixed, along with the potency (often expressed as IC50 or Ki values), provides crucial insights into the compound's mechanism of action.

Derivatives of benzamide have been shown to inhibit a variety of enzymes. For instance, a series of benzamide and picolinamide (B142947) derivatives have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in nerve signal transmission. One of the most potent compounds from this series, a picolinamide derivative, exhibited a mixed-type inhibition against AChE with an IC50 value of 2.49 ± 0.19 μM. nih.gov This mixed-type inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, highlighting a complex interaction mechanism. nih.gov

In the context of enzymes involved in pigmentation, substituted benzamides have been investigated as tyrosinase inhibitors. science.gov Tyrosinase is a key enzyme in the biosynthesis of melanin. Kinetic analysis of various inhibitors reveals different modes of action. For example, some hydroxy- or chloro-substituted cinnamic acid derivatives with a piperazine (B1678402) moiety have shown significant tyrosinase inhibition. science.gov Kinetic studies on a potent vanillin (B372448) derivative, which also acts as a tyrosinase inhibitor, identified it as a mixed-type inhibitor with Ki and Ki' values of 13 μM and 53 μM, respectively, indicating its ability to form a reversible enzyme-inhibitor complex. science.gov

The following table summarizes the enzyme inhibition kinetics for some representative benzamide derivatives, illustrating the range of enzymes targeted and the inhibition potencies.

Compound/Derivative ClassTarget EnzymeIC50Inhibition Type
Picolinamide Derivative (7a)Acetylcholinesterase (AChE)2.49 ± 0.19 μMMixed-type
Vanillin Derivative (6a)Mushroom Tyrosinase16.13 μMMixed-type
(Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one (57a)Mushroom Tyrosinase0.59 μMCompetitive
Disubstituted 3-hydroxy-1H-pyrrol-2(5H)-one (12a)Mushroom Tyrosinase (diphenolase activity)6.98 μMMixed-type

Cellular Pathway Modulation in Model Systems

The enzymatic inhibition by this compound and its derivatives translates into the modulation of various cellular pathways, including those involved in cell death and melanin production. Mechanistic studies in model systems have begun to unravel the intricate ways these compounds influence cellular processes.

Impact on Cell Death Pathways:

N-substituted benzamides, including chlorinated derivatives like declopramide (B1670142) (3-chloroprocainamide), have been shown to induce apoptosis in cancer cell lines. nih.gov The mechanism of this induced cell death has been elucidated, pointing towards the intrinsic or mitochondrial pathway of apoptosis. nih.gov

Studies using murine pre-B cell lines and human promyelocytic cancer cells have demonstrated that declopramide treatment leads to the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event is a critical step in the activation of the apoptotic cascade. The released cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. nih.gov The activation of caspase-9 subsequently triggers a cascade of effector caspases, ultimately leading to the execution of the apoptotic program. nih.gov This pathway is further supported by the observation that overexpression of the anti-apoptotic protein Bcl-2, which functions to prevent mitochondrial outer membrane permeabilization, can inhibit declopramide-induced apoptosis. nih.gov

Impact on Melanin Production:

The modulation of melanin production by benzamide derivatives is primarily linked to the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. nih.govmdpi.com By inhibiting tyrosinase, these compounds can effectively reduce the synthesis of melanin in melanocytes. nih.gov

In B16F10 melanoma cell lines, a common model for studying melanogenesis, potent tyrosinase inhibitors have been shown to decrease cellular melanin content. nih.govmdpi.com The mechanism of action for some of these inhibitors extends beyond direct enzyme inhibition. For instance, certain compounds have been found to suppress the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression. nih.govmdpi.com This leads to a downstream reduction in the levels of tyrosinase and other related proteins like tyrosinase-related protein 1 (TRP1) and TRP2. mdpi.com

Structure-Based Design Principles for Targeted Modulators

The development of potent and selective modulators based on the this compound scaffold relies on a deep understanding of the structure-activity relationships (SAR). By systematically modifying the chemical structure and observing the effects on biological activity, key principles for the rational design of targeted enzyme inhibitors can be established.

The substitution pattern on the benzamide ring is a critical determinant of inhibitory potency and selectivity. For instance, in the context of acetylcholinesterase inhibitors, the position of a dimethylamine (B145610) side chain on a benzamide or picolinamide core significantly influences the inhibitory activity and selectivity against AChE versus BChE. nih.gov Molecular docking studies have revealed that these compounds can interact with both the catalytic and peripheral sites of AChE, explaining their potent inhibitory effects. nih.gov

For tyrosinase inhibitors, the presence of specific functional groups and their positions on the aromatic rings are crucial. In a series of (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one derivatives, a catechol group was found to be particularly effective in conferring potent anti-melanogenic activity. nih.gov Molecular docking simulations suggest that these inhibitors bind to the catalytic site of tyrosinase. nih.govmdpi.com For another class of tyrosinase inhibitors, 2-(aryl)-5-(trifluoromethyl)benzo[d]thiazoles, a 2,4-dihydroxyphenyl moiety was identified as the most potent substituent, likely due to its ability to form hydrogen bonds with key residues such as Asn260 and Met280 in the enzyme's active site. mdpi.com

The nature of the substituent also influences the type of inhibition. For example, a study on α-ketooxazole inhibitors of fatty acid amide hydrolase (FAAH) showed that a wide range of substituents on a terminal phenyl ring were tolerated, with a 3-chloro-phenyl group resulting in a 5-fold increase in potency compared to the unsubstituted parent compound. scispace.com This highlights that hydrophobic and electronic properties of the substituents play a significant role in the binding affinity. scispace.com

Key principles for the structure-based design of targeted modulators based on benzamide and related scaffolds include:

Optimization of Ring Substituents: The nature, position, and electronic properties of substituents on the phenyl ring are critical for modulating binding affinity and selectivity for the target enzyme. Halogen substitutions, such as the chloro group in this compound, can significantly impact potency.

Introduction of Specific Interacting Moieties: Incorporating groups capable of forming specific interactions, such as hydrogen bonds or pi-pi stacking, with amino acid residues in the enzyme's active site can enhance inhibitory activity.

Conformational Constraints: Modifying the linker between different parts of the molecule can introduce conformational rigidity, leading to a more favorable binding entropy and increased potency.

Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties can be used to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

By applying these principles, it is possible to rationally design novel derivatives of this compound with improved potency, selectivity, and cellular efficacy for desired therapeutic applications.

Applications and Derivatization in Advanced Materials and Chemical Biology

Role as a Precursor in Complex Heterocyclic Synthesis

The presence of multiple reactive sites on 2-Chloro-5-cyanobenzamide facilitates its use in the synthesis of diverse heterocyclic systems. The interplay between the electron-withdrawing chloro and cyano groups and the nucleophilic character of the amide group allows for a range of chemical transformations.

Synthesis of Thiadiazole-Containing Heterocycles

While direct cyclization of this compound to form a thiadiazole ring is not prominently documented, its structural motifs are found in precursors for more complex thiadiazole-containing heterocycles. For instance, the related compound, 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, serves as a key intermediate for the synthesis of novel heterocyclic compounds. rawdatalibrary.netresearchgate.net In this context, the 2-chlorobenzamide (B146235) moiety, which is a core component of this compound, is attached to a pre-formed thiadiazole ring. The reactivity of the cyanomethylene group in this precursor is then exploited to construct further heterocyclic systems. rawdatalibrary.netresearchgate.net

The general synthesis of 1,3,4-thiadiazoles can involve the cyclization of thiosemicarbazides with various reagents. It is conceivable that this compound could be chemically modified to a suitable thiosemicarbazide (B42300) derivative, which could then undergo intramolecular cyclization to yield a thiadiazole ring bearing the 2-chloro-5-cyanophenyl substituent.

Table 1: Potential Reactions for Thiadiazole Synthesis

Reactant 1 Reactant 2 Product Type Potential Role of this compound
Thiosemicarbazide Aldehyde/Ketone Thiosemicarbazone Could be derivatized to an aldehyde for condensation.
Thiosemicarbazone Oxidizing Agent 2-Amino-1,3,4-thiadiazole The resulting thiadiazole would bear the substituted phenyl ring.
Acid Hydrazide Carbon Disulfide 5-Substituted-1,3,4-oxadiazole-2-thione The amide of this compound could be converted to a hydrazide.

Derivatization Towards Phthalocyanine (B1677752) and Related Macrocycles

Phthalocyanines are large, aromatic macrocyclic compounds that are typically synthesized from phthalic acid derivatives, such as phthalonitrile (B49051) or o-cyanobenzamide. This compound, being a substituted o-cyanobenzamide, is a potential precursor for the synthesis of substituted phthalocyanines. The tetramerization of four molecules of a phthalonitrile or its equivalent in the presence of a metal salt can lead to the formation of a metal-phthalocyanine complex.

The presence of the chloro and additional cyano substituents on the benzene (B151609) ring of this compound would be expected to influence the electronic properties and solubility of the resulting phthalocyanine. These substituents can modulate the aggregation behavior and the spectroscopic properties of the macrocycle, which is crucial for its applications in areas such as chemical sensors, photodynamic therapy, and catalysis. While the use of cyanobenzamide derivatives for phthalocyanine synthesis is less common than that of phthalonitriles, it remains a viable synthetic route.

Formation of Oxazepine Derivatives

The synthesis of oxazepine derivatives, seven-membered heterocyclic rings containing oxygen and nitrogen, often involves the cyclization of appropriate linear precursors. researchgate.netfrontiersin.orgnih.govechemcom.comscirp.org While there is no direct evidence of this compound being used to form oxazepines, its functional groups offer potential synthetic handles for such transformations.

For instance, the amide functionality could participate in cyclization reactions with bifunctional reagents. One common method for synthesizing 1,3-oxazepine-4,7-diones involves the reaction of a Schiff base with an acid anhydride (B1165640). scirp.org Theoretically, the cyano group of this compound could be reduced to an amine, which could then be converted to a Schiff base. Subsequent reaction with an anhydride like maleic or phthalic anhydride could lead to the formation of an oxazepine ring.

Table 2: Hypothetical Pathway to Oxazepine Derivatives

Starting Material Reagent(s) Intermediate Product

Development of Chemical Probes and Research Tools

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The development of effective chemical probes often requires a modular synthesis approach, where different functional components are linked together. This compound, with its distinct substitution pattern, can serve as a core scaffold or a building block in the synthesis of such tools.

Advanced Chemical Intermediates in Specialty Applications

As a functionalized aromatic compound, this compound is a valuable intermediate in the synthesis of specialty chemicals, particularly in the pharmaceutical and agrochemical industries. The combination of its functional groups allows for sequential and regioselective reactions to build more complex molecular architectures.

The derivatives of 2-chlorobenzamide have been explored for various biological activities. For example, compounds incorporating the 2-chlorobenzamide moiety have been investigated for their insecticidal properties. researchgate.net The synthesis of these more complex molecules often starts from simpler, readily available building blocks like this compound. Its role as an intermediate allows for the introduction of specific pharmacophores or toxophores, leading to the development of new active ingredients for crop protection or novel therapeutic agents. The presence of the cyano group also opens up possibilities for its conversion into other functional groups such as carboxylic acids, amines, or tetrazoles, further expanding its utility as a versatile chemical intermediate.

Q & A

Basic: What synthetic methodologies are commonly employed for 2-Chloro-5-cyanobenzamide, and how can reaction efficiency be assessed?

Answer:
The synthesis of this compound typically involves multi-step reactions starting with functionalized benzoyl chloride intermediates. A general approach includes:

  • Step 1 : Chlorination and cyano-group introduction via nucleophilic substitution or catalytic coupling reactions.
  • Step 2 : Amidation using ammonia or primary amines under reflux conditions in solvents like DMF or THF .
    To optimize efficiency, monitor reaction progress using TLC or HPLC , and quantify yields via gravimetric analysis. Purity can be validated using melting point determination and spectroscopic techniques (e.g., NMR, IR) .

Basic: Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should be prioritized?

Answer:

  • IR Spectroscopy : Identify the carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and cyano (C≡N) peak (~2200–2250 cm⁻¹). Compare with reference spectra (e.g., NIST or Coblentz Society data) to confirm functional groups .
  • NMR : Prioritize 1H^1H-NMR for aromatic proton splitting patterns (e.g., meta/para-substitution) and 13C^13C-NMR for carbonyl (δ ~165–170 ppm) and nitrile (δ ~115–120 ppm) signals .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS, ensuring the molecular ion peak aligns with the theoretical mass (e.g., C8_8H4_4ClN2_2O: ~195.58 g/mol) .

Advanced: How can researchers address contradictions between computational reactivity predictions and experimental outcomes?

Answer:
Discrepancies often arise from approximations in DFT calculations (e.g., solvent effects, steric hindrance). Mitigation strategies include:

  • Solvent Modeling : Use COSMO-RS or explicit solvent models to refine computational data.
  • Experimental Validation : Perform kinetic studies (e.g., varying temperature/pH) to compare with computed activation energies.
  • Cross-Referencing : Compare results with structurally analogous compounds (e.g., 2-Amino-5-chlorobenzamide derivatives) to identify substituent-specific trends .

Advanced: What experimental design principles are recommended for optimizing catalytic amidation in this compound synthesis?

Answer:
Use a Design of Experiments (DoE) approach to evaluate variables:

  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for efficiency in cyano-group retention.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction rate and byproduct formation.
  • Temperature Gradients : Perform reactions at 60°C, 80°C, and 100°C to identify ideal kinetic conditions .
    Post-optimization, validate scalability via gram-scale synthesis and assess reproducibility across ≥3 independent trials.

Basic: How does the solubility profile of this compound influence its application in biological assays?

Answer:
Solubility in DMSO (≥50 mg/mL) enables stock solution preparation for in vitro studies. For aqueous compatibility:

  • Use co-solvents (e.g., PEG-400) or surfactants (Tween-80) to enhance dispersion.
  • Confirm stability via UV-Vis spectroscopy over 24–72 hours to avoid precipitation in bioassays .

Advanced: What strategies resolve conflicting bioactivity data across studies involving benzamide derivatives?

Answer:

  • Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify consensus IC50_{50} ranges.
  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.
  • Structural-Activity Comparison : Use 2-Amino-5-bromo-4-chlorobenzamide (PubChem CID 78876) as a reference to isolate substituent-specific effects .

Advanced: How can computational tools predict the metabolic stability of this compound in drug discovery contexts?

Answer:

  • ADME Modeling : Use SwissADME or ADMET Predictor to estimate cytochrome P450 interactions and metabolic half-life.
  • Docking Studies : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify potential oxidation sites.
  • Experimental Cross-Check : Validate predictions with microsomal stability assays (e.g., rat liver microsomes) .

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